molecular formula C4H6BNO2 B1586875 2-Pyrrolylboronic acid CAS No. 763120-43-0

2-Pyrrolylboronic acid

Cat. No.: B1586875
CAS No.: 763120-43-0
M. Wt: 110.91 g/mol
InChI Key: WADSQZHEAXPENM-UHFFFAOYSA-N
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Description

Contextualization within Boronic Acid Chemistry

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). wikipedia.org They are widely recognized for their role as key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, the discovery of which was awarded the Nobel Prize in Chemistry in 2010. wikipedia.orgdergipark.org.tr This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids. dergipark.org.trresearchgate.net

Within this broad class of compounds, 2-pyrrolylboronic acid is distinguished by the incorporation of a pyrrole (B145914) ring. This imparts specific chemical properties and reactivity patterns that differ from its simpler aryl and alkyl counterparts. The presence of the nitrogen-containing heterocycle introduces both electronic and steric factors that influence its behavior in chemical transformations.

Significance as a Heterocyclic Organoboron Compound

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and materials. dur.ac.ukuou.ac.in Pyrrole, in particular, is a fundamental structural motif found in numerous biologically active natural products. uou.ac.inmdpi.com

The significance of this compound lies in its ability to serve as a versatile precursor for the introduction of the pyrrole moiety into larger, more complex molecular architectures. smolecule.com Organoboron compounds, including heterocyclic variants like this compound, have gained prominence in medicinal chemistry, with some derivatives receiving regulatory approval for therapeutic use. mdpi.com The investigation of heterocyclic organoboron compounds is a promising avenue for the discovery of new antifungal and other bioactive agents. nih.gov

However, the utility of heterocyclic boronic acids can sometimes be hampered by challenges in their synthesis and their inherent instability. researchgate.net For instance, 2-pyridinylboronic acid has proven difficult to isolate, often decomposing in the presence of protic solvents. thieme-connect.com In contrast, while this compound is also susceptible to deboronation, methods have been developed to manage this instability, often through the use of protecting groups on the pyrrole nitrogen. dur.ac.uk

Historical Development and Early Applications in Organic Chemistry

The field of boronic acid chemistry dates back to 1860, with the first reported synthesis of a boronic acid by Edward Frankland. wikipedia.org However, the exploration of pyrrole-containing boronic acids is a more recent development. The first documented synthesis of a this compound derivative did not appear in the literature until 1991. dur.ac.ukthieme-connect.com

This initial synthesis, reported by Schlüter and coworkers, involved the N-protection of the pyrrole ring with a tert-butoxycarbonyl (Boc) group. dur.ac.ukthieme-connect.com This protecting group strategy was crucial for the successful synthesis and subsequent reactions of the compound. Early studies noted that unprotected this compound was prone to deboronation and self-coupling under the conditions of the Suzuki-Miyaura reaction. dur.ac.uk The use of N-protecting groups, such as the Boc or phenylsulfonyl groups, was found to mitigate these side reactions and improve the yields of cross-coupling products. dur.ac.uk

Early applications of this compound and its derivatives centered on their use in Suzuki-Miyaura cross-coupling reactions to synthesize various pyrrole-containing biaryl and heteroaryl compounds. mdpi.com These reactions demonstrated the feasibility of incorporating the pyrrole unit into diverse molecular scaffolds, paving the way for its broader application in the synthesis of complex target molecules in pharmaceutical and materials science research.

Interactive Data Tables

Properties of this compound Derivatives

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₄H₆BNO₂ molport.com110.91 molport.com
N-Boc-2-pyrroleboronic acidC₉H₁₄BNO₄ ontosight.ai211.02 chembk.com93-98 (dec.) chembk.com

Early Synthetic Approaches to Pyrrolylboronic Acids

Pyrrole DerivativeKey ReagentsProtecting GroupProductReference
N-(tert-butoxycarbonyl)pyrrolet-BuLi, B(OMe)₃tert-butoxycarbonyl (Boc)N-(Boc)-pyrrol-2-ylboronic acid thieme-connect.com
1-(triisopropylsilyl)pyrroleNIS, t-BuLi, B(OMe)₃triisopropylsilyl (TIPS)1-(triisopropylsilyl)pyrrol-3-ylboronic acid thieme-connect.com

Properties

IUPAC Name

1H-pyrrol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSQZHEAXPENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400625
Record name 2-Pyrrolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763120-43-0
Record name 2-Pyrrolylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyrrolylboronic Acid and Derivatives

Direct Borylation Approaches

Direct C-H borylation is an atom-economical method that converts a C-H bond directly into a C-B bond, avoiding the need for pre-installed functional groups like halogens.

Reaction of Pyrrole (B145914) with Boron Reagents (e.g., bis(pinacolato)diboron)

The direct borylation of pyrrole can be achieved using diboron (B99234) reagents, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most common. orgsyn.org This transformation is typically facilitated by a transition-metal catalyst. Iridium-based catalysts have proven particularly effective for the C-H borylation of heteroarenes, including pyrroles. epa.govresearchgate.net An iridium(I) complex, often generated in situ from precursors like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), can catalyze the regioselective borylation of the pyrrole ring. epa.govresearchgate.netnih.gov

Under these conditions, the reaction with an equimolar amount of B₂pin₂ can regioselectively yield 2,5-bis(boryl)heteroarenes. epa.govresearchgate.net The C-H bonds at the α-positions (C2 and C5) of the pyrrole ring are more reactive, leading to preferential borylation at these sites. For unsubstituted pyrrole, this often results in a mixture of mono- and di-borylated products.

Role of Bases in Direct Borylation

The role of bases in direct C-H borylation reactions can be multifaceted, though many modern catalytic systems, particularly those using iridium, can operate under base-free conditions. epa.gov When bases are employed in other metal-catalyzed borylations, they can serve several purposes. In some palladium-catalyzed systems, a base like potassium acetate (B1210297) (KOAc) is crucial. nih.gov In copper-catalyzed borylations of certain substrates, bases such as cesium carbonate have been utilized. nih.gov

The proposed roles for the base include:

Regeneration of the active catalyst: The base can facilitate the transmetalation step or the regeneration of the active catalytic species in the catalytic cycle.

Proton abstraction: In some mechanisms, a base may be involved in a deprotonation step.

Brønsted base: In reactions involving certain boron reagents, a base can act as a Brønsted base to activate the reagent or substrate. nih.gov

However, for the direct iridium-catalyzed C-H borylation of pyrrole with B₂pin₂, the reaction often proceeds efficiently in the absence of a base, highlighting the intrinsic activity of the iridium catalyst in cleaving the C-H bond. epa.govresearchgate.net

Transition-Metal-Catalyzed Functionalization of Pyrrole Derivatives

This approach involves the use of a pyrrole ring that has been pre-functionalized, typically with a halogen, which then undergoes a transition-metal-catalyzed cross-coupling reaction to introduce the boryl group.

Palladium-Catalyzed Borylation of Halogenated Pyrroles

The palladium-catalyzed cross-coupling reaction, pioneered by Miyaura, is a cornerstone for synthesizing aryl- and heteroarylboronic esters. nih.gov This method is readily applicable to halogenated pyrroles (e.g., 2-bromopyrrole or 2-iodopyrrole). The reaction typically involves treating the halopyrrole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. nih.gov

A common catalytic system for this transformation is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) with potassium acetate (KOAc) as the base. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the borylated pyrrole and regenerate the active catalyst. nih.gov This method is highly reliable and tolerates a wide range of functional groups.

SubstrateCatalystBaseBoron ReagentSolventConditionsYield (%)
tert-butyl (8-bromoquinolin-5-yl-methyl)-methyl-carbamatePdCl₂(dppf)KOAcB₂pin₂DMSO80 °C, 16 hMajor product was biaryl coupling
Aryl/Heteroaryl HalidesPdCl₂(dppf)KOAcB₂pin₂VariousHeatGood to Excellent
Aryl ChloridesPd/Biaryl MonophosphineKOAcB₂pin₂VariousHeatHigh

Note: The table presents generalized and specific examples of palladium-catalyzed borylation. The outcome for a specific halogenated pyrrole may vary. nih.govmit.edu

Alternative Transition Metal Catalysis for Boronic Acid Introduction

Besides palladium, other transition metals are highly effective at catalyzing the introduction of a boronic acid group onto a pyrrole ring, often through direct C-H activation.

Iridium Catalysis: As mentioned in section 2.1.1, iridium complexes are powerful catalysts for the direct C-H borylation of heteroarenes. epa.govresearchgate.net The use of catalysts like [Ir(OMe)(COD)]₂ with ligands such as dtbpy allows for the direct functionalization of the pyrrole C-H bond, offering a more atom-economical alternative to the use of halogenated pyrroles. nih.gov This methodology is particularly valuable for its high regioselectivity, typically favoring the less sterically hindered C-H bonds, which in pyrrole corresponds to the C2 and C5 positions. epa.gov

Rhodium Catalysis: Rhodium catalysts have also been employed for C-H borylation reactions. sci-hub.se While less common than iridium for simple heteroarenes, rhodium complexes can exhibit unique reactivity and selectivity. For instance, rhodium-catalyzed reactions have been developed for the ortho-C-H borylation of arylphosphines, demonstrating the potential for directing-group-assisted borylation, a strategy that could be adapted for suitably substituted pyrroles. sci-hub.se Rhodium catalysts have also been used in the synthesis of polysubstituted pyrroles where B₂pin₂ is a key reagent in the reaction cascade. rsc.org

Metal CatalystLigandBoron ReagentSubstrate TypeKey Feature
Iridium4,4′-di-tert-butyl-2,2′-bipyridineB₂pin₂ or HBpinUnsubstituted PyrroleDirect C-H activation at C2/C5
RhodiumPPh₃ (example)B₂pin₂ArylphosphinesP(III)-directed ortho-borylation

Note: This table summarizes alternative transition-metal-catalyzed borylation strategies. epa.govsci-hub.se

Synthesis of N-Protected 2-Pyrrolylboronic Acid Derivatives

The acidic N-H proton of pyrrole can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, protection of the nitrogen atom is a common strategy. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability in basic media and its straightforward removal under acidic conditions. researchgate.netnih.gov

The synthesis of N-Boc-2-pyrrolylboronic acid typically does not proceed via direct C-H borylation of the C2 position. Instead, a more common route involves deprotonation of N-Boc-pyrrole at the C2 position using a strong base, followed by trapping the resulting organometallic intermediate with a boron electrophile.

The standard procedure is as follows:

Protection: Pyrrole is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Lithiation: The N-Boc-pyrrole is treated with a strong base, such as lithium diisopropylamide (LDA) or a combination of isopropylmagnesium chloride and lithium chloride (iPrMgCl·LiCl), at low temperatures (e.g., -78 °C). researchgate.netguidechem.com This selectively removes the proton at the C2 position, forming a 2-lithiopyrrole species.

Borylation: The organolithium intermediate is then quenched with a trialkyl borate (B1201080), most commonly trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. researchgate.net

Hydrolysis: Finally, acidic workup hydrolyzes the resulting borate ester to afford the desired N-Boc-2-pyrrolylboronic acid.

This method provides excellent control over the regioselectivity, yielding the 2-borylated product exclusively. The resulting N-Boc-2-pyrrolylboronic acid can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, with the Boc group being removed at a later stage if required.

StepReagent 1Reagent 2SolventTemperature (°C)Intermediate/Product
ProtectionPyrroleDi-tert-butyl dicarbonateAcetonitrileRoom TempN-Boc-pyrrole
LithiationN-Boc-pyrroleLithium diisopropylamide (LDA)Tetrahydrofuran (B95107)0 to -78N-Boc-2-lithiopyrrole
BorylationN-Boc-2-lithiopyrroleTriisopropyl borateTetrahydrofuran-78 to Room TempN-Boc-2-pyrrolylboronate ester
HydrolysisN-Boc-2-pyrrolylboronate esterAcid (e.g., HCl)--N-Boc-2-pyrrolylboronic acid

Note: This table outlines a typical sequence for the synthesis of N-Boc-2-pyrrolylboronic acid. guidechem.com

N-Boc-2-Pyrrolylboronic Acid Synthesis and Significance

The most prevalent and arguably most significant derivative is N-Boc-2-pyrrolylboronic acid. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the typically electron-rich pyrrole ring, preventing unwanted side reactions such as polymerization under acidic or oxidative conditions, and it acts as a powerful directing group for C-2 lithiation.

The standard synthesis involves the deprotonation of N-Boc-pyrrole at the C-2 position using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C to -30 °C) in an ethereal solvent like tetrahydrofuran (THF). nih.govuwindsor.ca The resulting 2-lithiated intermediate is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the borate ester and yield the desired boronic acid.

The significance of N-Boc-2-pyrrolylboronic acid lies in its enhanced stability and versatility as a coupling partner. The Boc group can be readily removed under acidic conditions after the boronic acid has been used in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling, thus revealing the N-H pyrrole moiety in the final product.

Reaction Step Reagents and Conditions Purpose
ProtectionDi-tert-butyl dicarbonate (Boc)₂O, DMAPIntroduce the Boc protecting group onto the pyrrole nitrogen.
Lithiations-BuLi or n-BuLi, THF, -78 °C to -30 °CRegioselective deprotonation at the C-2 position. nih.govuwindsor.ca
BorylationTrimethyl borate or Triisopropyl borateIntroduction of the boronate ester group.
HydrolysisAcidic workup (e.g., aq. HCl)Conversion of the boronate ester to the boronic acid.

Other Nitrogen-Protecting Group Strategies

While the Boc group is widely used, other nitrogen-protecting groups offer different stability profiles and may be advantageous in specific synthetic contexts. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are common alternatives. researchgate.net These electron-withdrawing groups also decrease the nucleophilicity of the pyrrole ring and can direct C-2 metalation.

Arylsulfonyl-protected pyrroles can be subjected to directed ortho-metalation (DoM) to functionalize the C-2 position. researchgate.net The choice of protecting group can influence reaction yields and compatibility with other functional groups present in the molecule. For instance, sulfonyl groups are generally more robust than the Boc group and require different conditions for their removal, such as reductive cleavage. researchgate.net

Innovative Synthetic Strategies

Beyond traditional lithiation-borylation sequences, several innovative strategies have emerged for the synthesis of aryl and heteroaryl boronic acids, which are applicable to the pyrrole system.

Decarboxylative Borylation for Boronic Acid Formation

Decarboxylative borylation represents a modern approach that utilizes readily available carboxylic acids as starting materials. nih.govprinceton.edu This method avoids the use of halogenated precursors or the direct C-H activation of the pyrrole ring. The general strategy involves converting the carboxylic acid (e.g., pyrrole-2-carboxylic acid) into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. nih.govresearchgate.net

This ester can then undergo a nickel- or copper-catalyzed reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). nih.govprinceton.edu The reaction proceeds through a radical intermediate formed upon decarboxylation, which is then trapped by the boron reagent. nih.gov This methodology is valued for its broad functional group tolerance and for providing a synthetic route from a different class of starting materials. nih.govnih.govdntb.gov.ua

Method Starting Material Key Reagents Significance
Decarboxylative BorylationPyrrole-2-carboxylic acidNHPI ester activation, Ni or Cu catalyst, B₂pin₂Utilizes carboxylic acids; avoids organolithium reagents. nih.govnih.gov

Metal-Halogen Exchange Followed by Borate Quenching

The metal-halogen exchange reaction is a classic and reliable method for generating organometallic intermediates from organic halides. nih.gov To synthesize this compound, a 2-halopyrrole (typically 2-bromopyrrole or 2-iodopyrrole), often with nitrogen protection, is treated with an alkyllithium reagent (e.g., n-BuLi or tert-butyllithium) at low temperature.

This rapidly exchanges the halogen atom for a lithium atom, forming the 2-lithiopyrrole species. This intermediate is then immediately quenched with a trialkyl borate and hydrolyzed under acidic conditions to furnish the boronic acid. nih.gov This method is highly efficient and regioselective, as the position of the boronic acid is predetermined by the location of the halogen on the starting material.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of pyrrole, a directing metalation group (DMG) on the nitrogen atom is essential. As discussed, the N-Boc group is a highly effective DMG, directing lithiation almost exclusively to the C-2 position. uwindsor.ca

Other N-substituents, such as sulfonyl or carbamate (B1207046) groups, can also serve as DMGs. researchgate.netnih.gov The mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base to deprotonate the adjacent C-2 proton. This pre-complexation ensures high regioselectivity. The resulting aryllithium is then trapped with a boron electrophile as in other methods. For π-electron rich heterocycles like N-protected pyrroles, C-2 lithiation is highly favored, making DoM a very effective and widely used strategy. uwindsor.ca

Reactivity and Reaction Mechanisms of 2 Pyrrolylboronic Acid

Cross-Coupling Reactions

2-Pyrrolylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity, however, is nuanced by the inherent characteristics of the pyrrole (B145914) ring and the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl, vinyl, or alkyl halide or pseudohalide. fishersci.eslibretexts.org The versatility, mild reaction conditions, and the low toxicity of the boron-containing reagents contribute to its widespread use. fishersci.es

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. yonedalabs.comorganic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.orgyonedalabs.com

The success of Suzuki-Miyaura coupling reactions involving this compound is highly dependent on the catalytic system. nih.govresearchgate.net Palladium catalysts are the most extensively used. libretexts.org Various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be employed as precatalysts. fishersci.eslibretexts.org

To enhance catalytic activity and stability, these palladium sources are often used in conjunction with ligands. libretexts.org The development of specialized precatalysts that rapidly generate the active LPd(0) species under mild conditions has been crucial for the successful coupling of unstable boronic acids like this compound. nih.gov For instance, a precatalyst developed by the Buchwald group allows for the efficient coupling of 2-heterocyclic boronic acids, including this compound, at room temperature or 40 °C with short reaction times. nih.govresearchgate.net This precatalyst system helps to minimize the decomposition of the sensitive boronic acid. nih.gov Supported palladium-N-heterocyclic carbene (NHC) complexes have also been investigated as active precatalysts for the Suzuki-Miyaura reaction of N-Boc-2-pyrrolylboronic acid. researchgate.net

The choice of the palladium source can significantly impact the reaction outcome. Studies have shown that for the coupling of 3-chloroindazole, using second-generation precatalysts like P1 and P2 provided better results than Pd(OAc)₂ or Pd₂(dba)₃. nih.gov

Ligands play a critical role in the Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. wikipedia.org For challenging substrates like this compound, the choice of ligand is paramount. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the reaction. wikipedia.orgnih.gov These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, and their steric bulk can promote the final reductive elimination step. wikipedia.org

Monodentate biarylphosphine ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of unstable heteroaryl boronic acids. nih.govresearchgate.net For example, the use of an XPhos-based precatalyst enables the efficient coupling of this compound with a variety of aryl and heteroaryl halides at low temperatures. nih.govmit.edu The ligand's structure directly impacts the reaction's success; for instance, in some cases, aryl-aryl exchange from the phosphine ligand can be a significant side reaction, which can be minimized by careful ligand selection. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, being more electron-rich and often more sterically hindered than phosphines, which can lead to highly active catalysts. wikipedia.org

The table below summarizes the effect of different ligands on the Suzuki-Miyaura cross-coupling of 3-chloroindazole with 5-indole boronic acid, highlighting the superior performance of biarylphosphine ligands.

Table 1: Influence of Ligands on Suzuki-Miyaura Cross-Coupling Yield nih.gov
LigandYield (%)
SPhos78
XPhos75
P(t-Bu)₃65
dppf25
None0

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Yields were determined by GC analysis. nih.gov

The choice of base and solvent is crucial for the efficiency of Suzuki-Miyaura coupling reactions, as the transmetalation step is often rate-limiting. ntu.edu.sg The base activates the boronic acid, facilitating the transfer of the organic group to the palladium catalyst. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. claremont.eduresearchgate.net The strength and nature of the base can significantly affect the reaction yield. For instance, in the coupling of PyFluor with 2-thiopheneboronic acid pinacol (B44631) ester, Na₃PO₄ was found to be the optimal base in a dioxane/water mixture. claremont.edu

Solvent systems in Suzuki-Miyaura reactions are typically mixtures of an organic solvent and water. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com The presence of water is often necessary for the dissolution of the base and to facilitate the transmetalation step. nih.gov However, for sensitive substrates like this compound, which are prone to protodeboronation, the amount of water and the choice of solvent must be carefully optimized. nih.govresearchgate.net For example, a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄ has been used effectively for the rapid coupling of unstable boronic acids. nih.gov In some challenging cases, using isopropyl alcohol instead of water as a cosolvent has shown improved results. nih.gov

The following table illustrates the effect of different solvents on the Suzuki-Miyaura coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.

Table 2: Solvent Optimization for Suzuki-Miyaura Coupling nih.gov
EntrySolventYield (%)
1Dioxane60
2Dioxane/Water (4:1)81
3Dioxane/Water (1:1)75
4THF/Water (4:1)78
5DMF55
6Acetonitrile68
7Isopropanol72

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL), 100 °C. Yields calculated using an internal standard. nih.gov

This compound can be coupled with a wide range of electrophilic partners in the Suzuki-Miyaura reaction. nih.gov This includes various aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. nih.govwikipedia.orgmit.edu The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. wikipedia.orgnih.gov

Modern catalytic systems have expanded the scope to include less reactive but more readily available aryl chlorides. nih.gov Research has demonstrated the successful coupling of this compound with a diverse array of functionalized aryl chlorides, bromides, and triflates, proceeding in excellent yields at mild temperatures. nih.gov This includes electronically diverse and sterically hindered substrates. dur.ac.uk

The coupling of this compound with heteroaryl halides is also of significant interest for the synthesis of biheteroaryl compounds. dur.ac.uk Successful couplings have been reported with various heteroaryl halides, although five-membered chloro- or bromoheteroarenes with multiple heteroatoms can sometimes be problematic. mit.edu The N-Boc protected form of this compound has been successfully coupled with ethyl 2-fluoro-4-bromobenzoate. researchgate.net

The table below provides examples of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Table 3: Examples of Suzuki-Miyaura Coupling of this compound Derivatives nih.govresearchgate.net
Boronic AcidCoupling PartnerProductYield (%)
N-Boc-2-pyrrolylboronic acid4-Chloroanisole1-Boc-2-(4-methoxyphenyl)pyrrole95
N-Boc-2-pyrrolylboronic acid4-Bromobenzonitrile1-Boc-2-(4-cyanophenyl)pyrrole98
N-Boc-2-pyrrolylboronic acid2-Bromopyridine1-Boc-2-(pyridin-2-yl)pyrrole85
N-Boc-2-pyrrolylboronic acidEthyl 2-fluoro-4-bromobenzoateEthyl 2-fluoro-4-(1-Boc-pyrrol-2-yl)benzoateHigh

Challenges in Heteroaryl Boronic Acid Coupling

The Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, presents several challenges. researchgate.netnih.gov One of the primary difficulties is the propensity of many heteroaryl boronic acids to undergo protodeboronation, which is the cleavage of the C-B bond by a proton source, under the reaction conditions. nih.govdur.ac.uk This is particularly problematic for five-membered heterocyclic boronic acids like this compound, especially in aqueous basic media. nih.govresearchgate.net

Another challenge is the potential for the heteroatom to coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation. nih.gov For nitrogen-containing heterocycles, the basicity of the ring nitrogen can interfere with the catalytic cycle.

To overcome these challenges, several strategies have been developed. One approach is the use of protecting groups on the heteroatom, such as the Boc group on the pyrrole nitrogen, which can stabilize the boronic acid and improve coupling efficiency. dur.ac.uk Another strategy involves the use of highly active catalyst systems that promote the desired cross-coupling at a rate much faster than the competing decomposition pathways. nih.govresearchgate.net The development of slow-release strategies, using boronic acid surrogates like MIDA boronates, which hydrolyze in situ to provide a low concentration of the free boronic acid, has also been effective in mitigating decomposition. nih.gov

Protodeboronation Pathways and Mitigation Strategies

Protodeboronation is a significant undesired side reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org For this compound, this process can compromise the efficiency of intended reactions, such as cross-couplings. dur.ac.uk The propensity for this compound to undergo protodeboronation is highly dependent on the reaction conditions. wikipedia.org

Pathways: Mechanistic studies, primarily on analogous heteroaromatic boronic acids, have revealed several pathways for protodeboronation in aqueous media, with the reaction pH being a critical factor. ljmu.ac.uk A general model for protodeboronation includes up to seven distinct mechanistic pathways, though only a subset may be active for any given boronic acid. nih.gov Key pathways include:

Acid-Catalyzed (k1): This pathway involves a specific acid-catalyzed electrophilic substitution of boron by a proton on the aromatic ring. ljmu.ac.uk

Base-Catalyzed (k2): This route proceeds via the hydrolysis of the boronate anion, [ArB(OH)₃]⁻, which is formed in a pH-dependent equilibrium. ljmu.ac.uk

Autocatalytic (k2cat): At high concentrations of boronic acid, an autocatalytic pathway can occur, where the transition state involves two molecules of the boronic acid. ljmu.ac.uknih.gov

For some basic heteroaromatic boronic acids, like the analogous 2-pyridine boronic acid, a reactive zwitterionic intermediate is responsible for rapid protodeboronation at neutral pH. wikipedia.org

Mitigation Strategies: Several strategies have been developed to suppress protodeboronation and enhance the utility of this compound in synthesis. ljmu.ac.uk

Nitrogen Protection: The unsubstituted this compound is noted to be susceptible to deboronation and self-coupling during Suzuki-Miyaura reactions. dur.ac.uk Protecting the pyrrole nitrogen with groups such as a tert-butoxycarbonyl (Boc) or a phenylsulfonyl group significantly improves stability and prevents these side reactions. dur.ac.ukontosight.ai The N-phenylsulfonyl protected variant has been used in couplings without evidence of deboronation. dur.ac.uk

Boronic Acid Derivatization: Converting the boronic acid to a more stable derivative is a common and effective strategy. These derivatives often function via a "slow release" mechanism, maintaining a low concentration of the free boronic acid during the reaction to minimize decomposition. wikipedia.org

Boronate Esters: MIDA (N-methyliminodiacetic acid) boronate esters are a well-established class of stable derivatives used for slow release. wikipedia.org

Organotrifluoroborates: These salts also serve as stable precursors that release the boronic acid under specific reaction conditions. ljmu.ac.uk

Cyclic Triolborates: These tetracoordinated 'ate' complexes are exceptionally stable to air and water. dur.ac.uk They can often be used in cross-coupling reactions without an added base, which diminishes competitive hydrolytic cleavage. dur.ac.ukresearchgate.net Miyaura and colleagues found that 2-thienyl and 2-pyridyl triolborates, whose corresponding boronic acids are prone to B-C bond cleavage, reacted quantitatively under these conditions. dur.ac.uk

Amine-Stabilized Boronates: For challenging substrates like 2-pyridylboronic acid, N-phenyldiethanolamine (PDEA) has been used to form a boronate that is stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making the reagent stable to prolonged storage. researchgate.net

StrategyExample DerivativeMechanism of StabilizationReference
N-ProtectionN-Boc-2-pyrrolylboronic acidReduces electron density of the pyrrole ring, increasing stability against protodeboronation and self-coupling. dur.ac.ukontosight.ai
N-ProtectionN-Phenylsulfonyl-2-pyrrolylboronic acidElectron-withdrawing sulfonyl group enhances stability. dur.ac.uk
Boronic Acid DerivatizationMIDA Boronate EstersForms a stable, tetracoordinate boron center; allows for slow release of the boronic acid. wikipedia.org
Cyclic TriolboratesForms a stable 'ate' complex that can be used in coupling reactions without a base, avoiding base-mediated decomposition. dur.ac.ukresearchgate.net
PDEA BoronatesIntramolecular N→B dative bond stabilizes the boron center against decomposition. researchgate.net

Other Metal-Catalyzed Cross-Coupling Reactions

While most prominently used in palladium-catalyzed Suzuki-Miyaura reactions, boronic acids are versatile reagents capable of participating in other metal-catalyzed transformations. nih.govsmolecule.com For this compound and its derivatives, applications beyond the Suzuki-Miyaura coupling are less documented but theoretically possible based on the known reactivity of boronic acids in general.

Nickel-catalyzed cross-coupling reactions, for instance, provide an alternative to palladium-based systems for coupling arylboronic acids with various partners, including those with challenging C-F bonds. beilstein-journals.org Although specific examples using this compound are not prominent, the general utility of arylboronic acids in these systems suggests potential applicability.

Reaction TypeTypical CatalystDescriptionRelevance to this compound
Suzuki-Miyaura CouplingPalladium(0) complexesCoupling of a boronic acid with an organohalide.Most common application. dur.ac.uksmolecule.com
Chan-Evans-Lam CouplingCopper(II) saltsFormation of an aryl-heteroatom bond (C-N, C-O) from a boronic acid.A potential transformation, though less common than C-C coupling.
Nickel-Catalyzed CouplingNickel(0) complexesAlternative to palladium for C-C bond formation, sometimes with different reactivity or substrate scope.Presents a possible alternative coupling method. beilstein-journals.org
Oxidative Heck ReactionPalladium(II) complexesCoupling of a boronic acid with an alkene.A potential, but mechanistically distinct, application. nih.gov

Formation of Boronate Esters

Synthesis and Stability of Boronate Esters

Boronate esters of this compound are synthesized to improve stability and handling. wikipedia.org These esters are typically formed by a condensation reaction between the boronic acid and an alcohol or a diol, often with removal of water. A common example is the reaction with pinacol to form a pinacolyl boronate ester.

Alternatively, stable N-protected pyrrole boronate esters can be synthesized via the reaction of a protected bromopyrrole with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. ontosight.ai For example, N-Boc-2-pyrroleboronic acid is a crucial intermediate that can be readily converted to its corresponding ester. ontosight.ai

Boronate esters, particularly cyclic ones derived from diols (e.g., pinacol, MIDA, diethanolamine), exhibit significantly enhanced stability compared to the free boronic acid. wikipedia.orgresearchgate.net This stability arises from the protection of the empty p-orbital on the boron atom, which makes it less Lewis acidic and thus less susceptible to hydration and subsequent protodeboronation. researchgate.net Some derivatives, like PDEA boronates, feature an intramolecular dative bond that further stabilizes the molecule. researchgate.net

Utility of Boronate Esters in Organic Synthesis

The primary utility of 2-pyrrolylboronate esters is to serve as stable, purifiable, and easily handled precursors to the corresponding boronic acid in organic synthesis. wikipedia.orgontosight.ai They are most frequently employed in Suzuki-Miyaura cross-coupling reactions. ontosight.aismolecule.com

Using a boronate ester, such as the N-Boc-2-pyrroleboronic acid pinacol ester, allows for controlled, slow in situ generation of the active boronic acid under the reaction conditions. wikipedia.org This slow-release approach keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling and leading to higher yields of the desired cross-coupled product. wikipedia.orgdur.ac.uk N-protected pyrrolylboronic acids and their ester derivatives have been successfully coupled with various aryl halides to produce biaryl compounds in good to excellent yields. dur.ac.ukresearchgate.net

Boronate Ester TypeCoupling Partner ExampleCatalyst SystemYieldReference
N-Phenylsulfonyl-2-pyrrolylboronic acidAryl halides with electron-withdrawing groupsPd(OAc)₂ / Phosphine ligandUp to 91% dur.ac.uk
N-Boc-2-pyrrolylboronic acid5-Bromo-1-tosyl-1H-indazolePd(dppf)Cl₂ / K₂CO₃Good researchgate.net
2-Pyridyl-triolborate (analogue)4-Nitro-bromobenzenePd(OAc)₂ / PPh₃ / CuI90% dur.ac.uk
2-Thienyl-triolborate (analogue)4-Acetyl-bromobenzenePd(OAc)₂ / JohnPhos96% dur.ac.uk

Other Relevant Chemical Transformations

Beyond cross-coupling reactions, the boronic acid functional group can undergo other useful transformations. One significant reaction is the formation of tetracoordinated boronate 'ate' complexes. dur.ac.uk This is achieved by reacting the boronic acid with a base or a nucleophile. For instance, reaction with potassium hydroxide (B78521) can form potassium trihydroxyborate salts. dur.ac.uk These discrete salts are often more stable than the parent boronic acid and can be used directly in coupling reactions, sometimes without the need for an additional base. dur.ac.uk This transformation into a nucleophilic 'ate' complex is a key activation step that precedes transmetalation in the catalytic cycle of many cross-coupling reactions. dur.ac.uk

Transmetalation Processes

Transmetalation is a fundamental step in many metal-catalyzed cross-coupling reactions, where an organic group is transferred from one metal to another. In the context of this compound, this process is central to its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the organoboron reagent. In the case of this compound, the pyrrolyl group is transferred to the palladium center. This step is often the rate-determining step of the catalytic cycle and is facilitated by the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium(II) complex. The final step of the cycle is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

A significant challenge in the use of this compound in these reactions is its propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyrrole and boric acid. This decomposition pathway can be particularly prevalent under the basic and often aqueous conditions of the Suzuki-Miyaura reaction. To circumvent this issue, N-protected derivatives of this compound are frequently employed. Protecting groups such as tert-butoxycarbonyl (Boc), phenylsulfonyl (PhSO2), and triisopropylsilyl (TIPS) can stabilize the molecule and prevent deboronation, thereby improving the yields of the desired cross-coupled products. dur.ac.uknih.govthieme-connect.com

The choice of protecting group can influence the reactivity and efficiency of the coupling reaction. For instance, N-phenylsulfonyl protected this compound has been shown to undergo Suzuki-Miyaura reactions with various aryl halides, affording the corresponding 2-arylpyrroles in moderate to excellent yields. dur.ac.ukthieme-connect.com Similarly, N-Boc-2-pyrrolylboronic acid is a common substrate in these coupling reactions. mdpi.comresearchgate.net The use of N-protected pyrroleboronate esters has also been reported as an effective strategy to avoid homocoupling, another potential side reaction. nih.gov

The following table provides examples of Suzuki-Miyaura cross-coupling reactions involving N-protected 2-pyrrolylboronic acids:

Aryl HalideBoronic Acid/EsterCatalyst/BaseSolventYield (%)Reference
Various Aryl HalidesN-Phenylsulfonyl-2-pyrrolylboronic acidPd(PPh3)4 / Na2CO3Toluene/Water39-91 dur.ac.ukthieme-connect.com
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 / K2CO3DimethoxyethaneHigh Yield mdpi.com
Various N- and C-3 substituted 5-bromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 / K2CO3DimethoxyethaneGood Yields researchgate.net
4-BromobenzonitrileN-Boc-pyrrol-2-yltrifluoroboratePd(OAc)2 / RuPhos-- nih.gov

Interactions with Electrophiles and Nucleophiles

This compound exhibits a rich reactivity towards both electrophiles and nucleophiles, stemming from the distinct electronic properties of the pyrrole ring and the boronic acid group.

Reactions with Electrophiles

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. These reactions typically occur at the C5-position, which is the most nucleophilic site. Common electrophilic substitution reactions include halogenation, nitration, and acylation. For instance, the halogenation of pyrrole derivatives can be achieved using various halogenating agents, often in the presence of a catalyst. wikipedia.org While specific examples for the direct electrophilic substitution on the pyrrole ring of unprotected this compound are not extensively documented due to the sensitivity of the boronic acid group, the use of protecting groups on the nitrogen atom can facilitate such transformations by modulating the reactivity of the pyrrole ring and preventing unwanted side reactions at the boronic acid moiety.

Furthermore, the boronic acid group itself can react with certain electrophiles. A notable example is the ipso-nitration of aryl boronic acids, where the boronic acid group is replaced by a nitro group. This reaction can be achieved using strong nitrating agents like fuming nitric acid. organic-chemistry.orgnih.gov This transformation provides a direct route to nitroaromatic compounds from their corresponding boronic acids.

Reactions with Nucleophiles

The boronic acid group in this compound can act as a Lewis acid, activating it towards nucleophilic attack. This reactivity is harnessed in various synthetic transformations.

One of the most prominent examples of this compound acting as a nucleophile is in the Petasis reaction , also known as the borono-Mannich reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl compound. The boronic acid then reacts with this electrophilic iminium ion, transferring its organic group (in this case, the pyrrolyl group) to form a new carbon-carbon bond. The Petasis reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Heteroaryl boronic acids, including those derived from pyrrole, are known to participate in this transformation. wikipedia.org

Another example of the nucleophilic character of the boronic acid is its reaction with N-oxides, which leads to the hydroxylation of the boronic acid. In this process, the N-oxide acts as an oxygen transfer agent, converting the boronic acid to the corresponding phenol.

The following table summarizes some key interactions of this compound with electrophiles and nucleophiles:

Reaction TypeReactantProduct TypeKey FeaturesReference
Electrophilic SubstitutionHalogenating agents (e.g., Br2, Cl2)Halogenated pyrrole derivativesTypically occurs at the C5-position of the pyrrole ring. wikipedia.org
Ipso-NitrationFuming Nitric Acid2-NitropyrroleReplacement of the boronic acid group with a nitro group. organic-chemistry.orgnih.gov
Petasis ReactionAmine, Carbonyl CompoundSubstituted α-aminopyrrolesMulticomponent reaction where the pyrrolyl group acts as a nucleophile. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Applications of 2 Pyrrolylboronic Acid in Organic Synthesis

Construction of Carbon-Carbon Bonds for Complex Molecule Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular structures. numberanalytics.comsciencedaily.com 2-Pyrrolylboronic acid is a key participant in this field, most notably through the Suzuki-Miyaura cross-coupling reaction. dur.ac.ukresearchgate.net This reaction involves the coupling of an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst. dur.ac.uk

A significant challenge with this compound is its susceptibility to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom under reaction conditions. dur.ac.uk To circumvent this, the pyrrole (B145914) nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, forming N-Boc-2-pyrroleboronic acid. ontosight.airesearchgate.net This protection enhances stability and improves coupling efficiency.

Research has demonstrated the successful application of N-Boc-2-pyrroleboronic acid in synthesizing complex heterocyclic systems. For example, it has been coupled with various N- and C-3 substituted 5-bromoindazoles. The reactions, catalyzed by Pd(dppf)Cl2 with K2CO3 as the base, produced the desired 5-(pyrrol-2-yl)-1H-indazoles in good yields. researchgate.net This methodology highlights the reagent's utility in creating indazole-based heteroaryl compounds, which are prevalent motifs in biologically active molecules. researchgate.net

Table 1: Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid with Various Catalysts researchgate.net

Entry Catalyst Time (h) Yield (%)
1 Pd(PPh3)4 24 20
2 PdCl2(PPh3)2 24 41
3 Pd(dppf)Cl2 4 78
4 Pd(OAc)2 24 15

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K2CO3 (2 equiv.), catalyst (5 mol%), DME, reflux.

Synthesis of Boron-Containing Heterocycles

This compound is not only a building block for C-C bonds but also a precursor for creating novel boron-containing heterocyclic structures with unique electronic and photophysical properties.

Triarylboranes are a class of molecules known for their interesting photophysical properties, often functioning as organic fluorophores (light-emitting molecules). smolecule.com The synthesis of these compounds can involve boronic acids as key starting materials. A one-step, multicomponent reaction has been developed to create stereogenic-at-boron fluorochromes (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. rsc.org These dyes absorb and emit light in the visible spectrum and are characterized by large Stokes shifts. rsc.org While this specific example uses various boronic acids, it demonstrates a pathway where pyrrole-derived components and boronic acids combine to form complex fluorophores. The principle extends to using this compound itself to generate pyrrole-containing triarylborane structures for applications in materials science, such as in organic light-emitting diodes (OLEDs). ontosight.ai

The pyrrole ring from this compound can be incorporated into larger, fused heterocyclic systems like benzo[b]azoles and benzodiazepines. smolecule.comnih.gov For instance, the synthesis of 1,5-benzodiazepines, an important class of biologically active compounds, typically involves the condensation of o-phenylenediamines with ketones. nih.gov The strategic use of cross-coupling reactions with reagents like this compound allows for the introduction of pyrrole moieties onto these core structures, leading to modified scaffolds with potentially novel properties. This approach enables the creation of complex fused-ring systems, such as triazolo-, oxadiazolo-, or furano-benzodiazepines, by using pyrrole-functionalized precursors in subsequent cyclization reactions. nih.gov

Introduction of Pyrrole Moieties into Diverse Molecular Structures

One of the most direct applications of this compound is as a versatile reagent for the introduction of the pyrrole functional group into a wide array of organic molecules. smolecule.comguidechem.com The N-Boc protected form, N-Boc-2-pyrroleboronic acid, is particularly effective for this purpose, serving as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The Suzuki-Miyaura reaction is the primary method used, allowing the pyrrole ring to be coupled to various aryl or heteroaryl halides. dur.ac.ukontosight.ai This strategy has been used to produce various pyrrole derivatives in high yields and is a key step in the synthesis of compounds with potential antimicrobial, anticancer, and antiviral properties. ontosight.aiiipseries.org

Iterative Coupling Strategies for Oligo(het)aryl Scaffolds

Building upon its utility in single coupling events, this compound and its analogs are valuable in iterative cross-coupling strategies to construct oligo(het)aryl scaffolds. These are molecules composed of multiple, linked aromatic or heteroaromatic rings. researchgate.net Such strategies rely on bifunctional building blocks that can undergo sequential, controlled coupling reactions.

A predictable strategy for creating terpyridines, for example, is based on iterative cross-coupling reactions between bifunctional pyridylboronic acids and halobipyridines. researchgate.net Similarly, researchers have used iterative palladium-catalyzed coupling with boronic acids to synthesize new libraries of thienylpyridyl oligomers. researchgate.net This "garlanding" approach involves functionalizing a core structure with reactive handles (like bromine atoms) and then sequentially adding new units via coupling with a boronic acid, such as this compound, to extend the molecular chain. This method provides a powerful and regioselective route to complex, conjugated oligomers that are of interest in materials science and medicinal chemistry. researchgate.net

Research Applications in Medicinal Chemistry

Synthesis of Bioactive Molecules

The pyrrole (B145914) ring is a common structural motif in numerous biologically active compounds, and 2-pyrrolylboronic acid serves as a key reagent for introducing this moiety. vulcanchem.com The versatility of this compound is largely attributed to its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netdur.ac.uk This reaction allows for the connection of the pyrrole ring to various aryl or heteroaryl systems, leading to the generation of diverse molecular scaffolds with potential therapeutic applications. researchgate.netresearchgate.net

Anticancer Agents

This compound derivatives have been utilized in the synthesis of compounds with potential anticancer properties. ontosight.ai Boron-containing compounds, in general, have gained significant attention in oncology, with some, like bortezomib (B1684674) and ixazomib, already approved for cancer treatment. mdpi.comthno.org The incorporation of a boronic acid group can lead to compounds that inhibit cancer cell growth. For instance, boronic acid analogs of combretastatin (B1194345) A-4 have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Although modifications on the C ring of phenstatin, including the replacement with a boronic acid group, led to a slight increase in cytotoxic potency, the potency for inhibition of tubulin assembly decreased. nih.gov

Furthermore, research has explored the development of boronic acid-containing compounds as dual inhibitors of protein kinases like CLK and ROCK, which are potential targets in cancer therapy. mdpi.com Novel pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors containing a boronic acid moiety have shown potent inhibition of renal cancer and leukemia cell growth. mdpi.com Additionally, a prodrug of the anticancer agent SN-38, 7-ethyl-10-boronic acid camptothecin (B557342) (B1), was synthesized. This prodrug can be selectively activated by the high levels of hydrogen peroxide found in malignant tumor cells. nih.gov

Antibacterial Compounds

The synthesis of novel antibacterial agents has also benefited from the use of this compound and related compounds. ontosight.ai Boron-containing compounds have emerged as a promising class of antibacterial agents, particularly in the fight against antibiotic resistance. nih.gov One strategy involves the development of inhibitors for bacterial enzymes that are essential for survival. For example, boronic acid-based compounds have been designed as β-lactamase inhibitors. mdpi.com In one study, 3-azidomethylphenyl boronic acid was identified as an effective scaffold for the kinetic target-guided synthesis of potent triazole-based inhibitors of KPC-2 and AmpC β-lactamases. mdpi.com

Antiviral Agents

This compound derivatives are also implicated in the synthesis of compounds with potential antiviral activity. ontosight.aiscribd.com Boronic acids have been investigated as potential therapeutic agents for inhibiting highly glycosylated enveloped viruses. nih.gov For instance, a series of novel boron-containing N-substituted oseltamivir (B103847) derivatives were designed to target the neuraminidase of the influenza virus. nih.gov One of these compounds, bearing a 4-(3-boronic acid benzyloxy)benzyl group, showed significantly greater activity against an oseltamivir-resistant strain of H5N1 influenza A virus compared to oseltamivir carboxylate. nih.gov Other boronic acid-based compounds have been explored for their potential to inhibit other viruses. msdvetmanual.comfrontiersin.org

Modulators of Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) is a significant challenge in drug discovery, and this compound derivatives can contribute to the development of small molecule modulators. nih.govrsc.orgresearchgate.net PPIs are crucial for numerous cellular processes, and their dysregulation is associated with various diseases. nih.govsartorius.com Fragment-based drug discovery (FBDD) has emerged as a successful strategy for developing PPI modulators, and boronic acids can serve as valuable fragments in this approach. nih.gov These fragments can bind to "hot spots" on protein surfaces that are critical for the interaction, providing a starting point for the design of more potent and specific inhibitors or stabilizers of the PPI. nih.gov

Enzyme Inhibitors (e.g., Neutrophil Elastase Inhibitors)

Boronic acids are a well-established class of serine protease inhibitors, and this includes the inhibition of human neutrophil elastase (HNE). researchgate.netnih.gov HNE is a key enzyme involved in inflammatory diseases, making it an important therapeutic target. nih.govresearchgate.net Boronic acid-based inhibitors function by forming a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. nih.gov

Several studies have focused on developing potent and selective HNE inhibitors. For example, diazaborines, which are aromatic boron-based heterocycles, have been synthesized and shown to be reversible inhibitors of HNE with IC50 values in the low micromolar range. nih.gov Other research has explored different scaffolds, such as 1H-pyrrolo[2,3-b]pyridine, to develop HNE inhibitors with nanomolar potency. nih.gov The development of dual inhibitors of HNE and proteinase 3 (PR3) has also been pursued. medchemexpress.com

Table of HNE Inhibitors and their Potency

Compound/ClassTarget(s)Potency (IC50)Reference
DiazaborinesHNELow µM range nih.gov
1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 2a, 2b)HNE15 nM, 14 nM nih.gov
Neutrophil elastase inhibitor 5HNE, PR34.91 µM (HNE), 20.69 µM (PR3) medchemexpress.com
SivelestatHNE- semanticscholar.org
GW 311616AHNE0.04 µg/ml semanticscholar.org

Indazole-Based Heteroaryl Compounds

A significant application of this compound is in the synthesis of indazole-based heteroaryl compounds. researchgate.netmdpi.com Indazoles are an important class of nitrogen-containing heterocyclic compounds that are present in many biologically active molecules. researchgate.netorganic-chemistry.org The Suzuki cross-coupling reaction between N-Boc-2-pyrroleboronic acid and substituted 5-bromoindazoles, catalyzed by a palladium complex, provides an efficient route to 5-(pyrrol-2-yl)-1H-indazoles. mdpi.com This methodology allows for the facile construction of these complex heteroaryl systems, which are of interest in drug discovery. mdpi.comnih.gov

The reaction conditions for this transformation have been optimized, with Pd(dppf)Cl2 being identified as a highly effective catalyst, leading to good yields of the desired coupling products. mdpi.com This approach has also been extended to the synthesis of 3-heteroaryl-1-functionalized 1H-indazoles by reacting ethyl (3-iodo-1H-indazol-1-yl)acetate with 2-pyrrolylboronic acids. researchgate.net

Pyrrole-containing Natural Product Synthesis (e.g., Nonylprodigiosin)

The pyrrole motif is a fundamental component of numerous biologically active natural products. rsc.org this compound and its derivatives are key intermediates in the total synthesis of these complex molecules. rsc.org A notable example is the synthesis of nonylprodigiosin, a member of the prodigiosin (B1679158) family of alkaloids known for its potent cytotoxic properties. thieme-connect.com

The synthesis of nonylprodigiosin has been approached using a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comdur.ac.uk In this strategy, a derivative of this compound is coupled with a suitable reaction partner. thieme-connect.com However, the synthesis is not without its challenges. The inherent instability of some pyrrole-2-boronic acids can lead to side reactions like deboronation (loss of the boronic acid group) and homodimerization. thieme-connect.comdur.ac.uk

To overcome these issues, chemists have explored various strategies, including the use of protecting groups on the pyrrole nitrogen. The N-phenylsulfonyl group has been shown to mitigate deboronation during Suzuki coupling reactions, leading to improved yields of the desired coupled products. thieme-connect.comdur.ac.uk Another critical factor is the choice of the protecting group on the boronic acid itself. N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and effective surrogates for unstable 2-heterocyclic boronic acids, allowing for controlled, slow release of the boronic acid during the coupling reaction. nih.gov

The successful synthesis of complex pyrrole-containing natural products like nonylprodigiosin highlights the importance of this compound derivatives and the ongoing efforts to refine synthetic methodologies to address their inherent reactivity challenges. thieme-connect.com

Development of Targeted Drug Delivery Systems

The boronic acid moiety of this compound offers unique opportunities for the design of targeted drug delivery systems. mdpi.com These systems aim to increase the therapeutic efficacy of drugs by delivering them specifically to pathological sites, thereby minimizing systemic toxicity and unwanted side effects. nih.gov

Boron-containing materials, including those derived from phenylboronic acid (PBA), are increasingly used in biomedical applications for targeted drug delivery. mdpi.comnih.gov The key to their targeting ability lies in the interaction between the boronic acid group and specific biological molecules. For instance, PBA can form reversible covalent bonds with sialic acid, a sugar molecule that is often overexpressed on the surface of tumor cells. mdpi.comnih.gov This interaction allows for the selective delivery of anticancer drugs to tumors.

Furthermore, the boronic acid group can be engineered to respond to specific biological stimuli, such as changes in pH. mdpi.comnih.govmdpi.com The tumor microenvironment is often more acidic than healthy tissue. Drug delivery systems incorporating boronic acid esters can be designed to be stable at physiological pH (around 7.4) but to break down and release their drug payload in the acidic environment of a tumor. mdpi.com This pH-responsive release mechanism enhances the precision of drug delivery. mdpi.com

The ability of the boronic acid group to interact with various biological molecules and respond to environmental cues makes this compound and its analogs promising components for the development of the next generation of smart drug delivery systems. mdpi.comnih.gov

Chemical Modification of Biomolecules

The reactivity of the boronic acid group makes this compound a valuable tool for the chemical modification of biomolecules, a process also known as bioconjugation. rsc.org Bioconjugation involves attaching a molecule with specific properties, such as a drug or a fluorescent tag, to a biomolecule like a protein or peptide. rsc.org

Boronic acids can form reversible covalent bonds with various functional groups present in biomolecules, including diols (found in sugars), catechols, and the hydroxyl groups of serine and threonine residues in proteins. nih.govwikipedia.org This reversible binding is a key advantage, allowing for controlled interactions and potential release under specific conditions. nih.gov

A particularly interesting application is the formation of iminoboronates through the reaction of 2-formylphenylboronic acid (a derivative of boronic acid) with the amine groups of lysine (B10760008) residues in proteins. nih.gov This reaction is facilitated by the formation of a stabilizing dative bond between the imine nitrogen and the boron atom. ulisboa.pt

Recent research has also explored the use of (2-cyanamidophenyl)boronic acids for the direct and selective modification of peptides containing an N-terminal cysteine residue, leading to the formation of stable benzodiazaborines. nih.gov These advanced bioconjugation strategies open up new avenues for creating functional bioconjugates for therapeutic and diagnostic purposes. rsc.orgnih.gov

Role of Boronic Acid Moiety in Modifying Selectivity and Physicochemical Characteristics

The boronic acid group in this compound plays a crucial role in modulating the selectivity and physicochemical properties of molecules into which it is incorporated. sci-hub.se This has significant implications for drug design and the development of new chemical entities.

The incorporation of a boronic acid can enhance the potency of a drug and improve its pharmacokinetic profile. sci-hub.se For example, the replacement of a carboxylic acid group with a boronic acid has been shown to increase the selective toxicity of certain compounds towards cancer cells. nih.gov This is attributed to the unique interactions the boronic acid can have with biological targets. nih.gov

The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, such as the serine in serine proteases. wikipedia.org This ability to act as a transition-state analogue inhibitor is a key feature of several approved boronic acid-containing drugs, like the proteasome inhibitor bortezomib. wikipedia.orgnih.gov

From a physicochemical standpoint, the boronic acid group can influence a molecule's solubility and stability. While boronic acids themselves can sometimes have limited solubility, their conversion to boronic esters or other derivatives can improve this property. mdpi.com For instance, benzoxaboroles, which are cyclic boronic esters, are generally more water-soluble and hydrolytically stable than their corresponding boronic acids. mdpi.com The ability to fine-tune these properties by modifying the boronic acid moiety is a powerful tool in medicinal chemistry. sci-hub.semdpi.com

Applications in Agrochemical Research

Synthesis of Pesticides

The pyrrole (B145914) moiety is a key structural feature in a number of compounds exhibiting pesticidal activity. While direct synthesis of commercial pesticides using 2-pyrrolylboronic acid is not extensively documented in publicly available research, the synthetic principles are well-established through analogous reactions. For instance, the synthesis of 2-aryl-substituted pyrrole compounds with demonstrated molluscicidal activity, which falls under the broader category of pesticides, has been achieved through Suzuki cross-coupling reactions. google.com

In a representative synthesis, a substituted pyrrole can be coupled with an arylboronic acid in the presence of a palladium catalyst to yield the target pesticidal compound. google.com This methodology highlights the potential of using this compound or its derivatives to create a variety of pesticidal agents. The core reaction involves the formation of a new carbon-carbon bond between the pyrrole ring and an aryl group, a key step in building the molecular complexity required for biological activity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. wikipedia.orgnih.gov A typical reaction would involve reacting an N-protected this compound, such as N-Boc-2-pyrroleboronic acid, with a halogenated aromatic or heteroaromatic compound. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction for Pesticide Intermediate Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield Reference
5-bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane High mdpi.com
5-bromopyrrole-3-formaldehyde 2-fluorobenzeneboronic acid Palladium tetrakis(triphenylphosphine) K₂CO₃ DMF/Water 82.8% google.com

The resulting aryl-substituted pyrroles can then be further modified to enhance their pesticidal efficacy. The flexibility of this synthetic approach allows for the creation of a library of compounds for biological screening.

Synthesis of Herbicides

The application of this compound in the direct synthesis of commercial herbicides is an area of ongoing research. However, the structural motifs accessible through reactions involving this compound are relevant to herbicidal chemistry. Pyrrole-containing compounds have been investigated for their herbicidal properties. For example, 4,5-dihalopyrrole-2-carboxamide derivatives have been shown to possess herbicidal activities. google.com

The synthesis of potential herbicidal compounds can be envisioned through the coupling of this compound with appropriately substituted halogenated compounds that are known to impart herbicidal activity. The Suzuki-Miyaura reaction provides a direct route to biaryl and heteroaryl structures, which are common features in many herbicides. nih.govgre.ac.uk

While specific examples of herbicides synthesized directly from this compound are not prevalent in the literature, the general synthetic utility is clear. The reaction conditions for such syntheses would be similar to those used for other Suzuki-Miyaura couplings involving heteroaryl boronic acids.

Table 2: General Conditions for Suzuki-Miyaura Coupling in the Context of Herbicide Scaffolds

Parameter Condition Purpose Reference
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Facilitates the cross-coupling reaction nih.govmdpi.com
Base Inorganic bases (e.g., K₂CO₃, Na₂CO₃) Activates the boronic acid google.commdpi.com
Solvent Aprotic polar solvents (e.g., Dioxane, DMF, Dimethoxyethane) Solubilizes reactants and reagents google.comnih.govmdpi.com
Temperature 80-110 °C Provides energy for the reaction to proceed google.commdpi.com

The development of novel herbicides is a continuous process, and the use of versatile building blocks like this compound offers a promising avenue for the discovery of new active ingredients.

Development of Novel Agricultural Compounds

The true potential of this compound in agrochemical research lies in the development of novel agricultural compounds with a wide range of biological activities. The pyrrole ring is a privileged structure in medicinal and agricultural chemistry, appearing in many natural products and synthetic compounds with interesting biological properties. nih.govdur.ac.uk

The Suzuki-Miyaura cross-coupling reaction, for which this compound is a key substrate, is a cornerstone of modern synthetic chemistry for creating molecular diversity. wikipedia.org By coupling this compound with a vast array of aryl and heteroaryl halides, researchers can generate large libraries of novel pyrrole-containing compounds. mdpi.com These compounds can then be screened for various agrochemical applications, including fungicidal, insecticidal, and plant growth regulatory activities.

Research has demonstrated the successful coupling of N-Boc-2-pyrroleboronic acid with various bromo-substituted indazoles, yielding complex heterocyclic structures. mdpi.com These types of molecules, containing multiple nitrogen heterocycles, are of significant interest in the search for new bioactive compounds. The yields of such reactions are often good, making the methodology synthetically viable for generating compound libraries for high-throughput screening.

The development of new agricultural compounds is critical for addressing challenges such as pesticide resistance and the need for more environmentally benign solutions. The synthetic accessibility and versatility of this compound make it a valuable tool for chemists working in this field.

Applications in Materials Science Research

Synthesis of Organic Materials

The cornerstone of 2-pyrrolylboronic acid's application in materials synthesis is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. ontosight.aithieme-connect.comorganic-chemistry.org This reaction provides an efficient and versatile method for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler precursors. organic-chemistry.org The boronic acid functionality on the pyrrole (B145914) ring can react with various aryl or vinyl halides to create new materials. nih.gov

Often, the nitrogen of the pyrrole ring is protected, for example with a tert-butoxycarbonyl (Boc) group, to form N-Boc-2-pyrroleboronic acid. ontosight.ai This protection enhances stability and prevents unwanted side reactions during synthesis. This compound serves as a crucial intermediate in the development of diverse heterocyclic systems. ontosight.ai Research has demonstrated its use in coupling with other heterocyclic halides, such as bromoindazoles, to produce unique bi-heterocyclic structures. These resulting molecules can serve as foundational motifs for more complex functional materials. The Suzuki coupling's tolerance for a wide variety of functional groups makes it an indispensable tool for chemists designing novel organic materials. thieme-connect.com

Table 1: Examples of Organic Material Precursors Synthesized Using this compound Derivatives
Reactant 1Reactant 2Resulting Structure TypeSynthesis Method
5-BromoindazolesN-Boc-2-pyrroleboronic acidIndazole-pyrrole bi-heterocyclesSuzuki-Miyaura Coupling
2,5-Dibromothiophene (B18171)1-Methyl-1H-pyrrol-2-yl)boronic acid pinacol (B44631) ester2,5-bis(N-methyl-1H-pyrrol-2-yl)thiopheneSuzuki-Miyaura Coupling mdpi.com
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids (including pyrrole derivatives)2-ArylpyridinesSuzuki-Miyaura Coupling nih.gov

Development of Conducting Polymers (e.g., Polythiophenes)

This compound is a precursor for creating functionalized pyrrole derivatives that can be incorporated into conducting polymers. vulcanchem.com While polythiophenes are a major class of conducting polymers, the strategic inclusion of pyrrole units allows for the fine-tuning of the final material's electronic and physical properties. Suzuki polycondensation, a variation of the Suzuki coupling, is a powerful method for synthesizing high-molecular-weight, thiophene-containing conjugated polymers. rsc.org

Research has shown the synthesis of pyrrole-thiophene copolymers by coupling thiophene-based monomers with pyrrole-based boronic acid derivatives. For example, 2,5-dibromothiophene can be coupled with a 1-methyl-1H-pyrrol-2-yl boronic acid ester to create a thiophene (B33073) molecule symmetrically substituted with pyrrole units. mdpi.com This molecule can then be further functionalized and used as a monomer for building larger conjugated systems. mdpi.com This approach allows for the creation of donor-acceptor structures within the polymer backbone, which is crucial for applications in organic electronics like solar cells. rsc.org By combining pyrrole and thiophene monomers, researchers can create copolymers with tailored bandgaps and energy levels (HOMO/LUMO) for specific electronic applications. rsc.orgmetu.edu.tr

Table 2: Examples of Pyrrole-Thiophene Based Conducting Materials
Polymer/Precursor TypeMonomers/PrecursorsSynthesis ApproachPotential Application
Pyrrolylphenylthiophene derivatives1-Methyl-1H-pyrrol-2-yl) boronic acid, Aryl-substituted thiophenesSuzuki-Miyaura Coupling mdpi.comOrganic Dyes, Photovoltaics mdpi.com
Dithienopyrrole-based copolymers (e.g., PDTP-IID)Dithieno[3,2-b:2′,3′-d]pyrrole and isoindigo derivativesStille CouplingOrganic Solar Cells rsc.org
Pyrrole/Thiophene graft copolymersPyrrole, Thiophene boronic acidGraft Copolymerization metu.edu.trConducting Materials metu.edu.tr

Exploration of Photophysical Properties for Advanced Materials

The incorporation of this compound into larger molecules significantly influences their photophysical properties, leading to the development of advanced materials like organic fluorophores. smolecule.com The boron atom in boronic acids has an empty p-orbital, allowing it to act as an electron acceptor. nih.gov When a pyrrole ring (an electron donor) is part of the same conjugated system, it can lead to the formation of molecules with intramolecular charge transfer (ICT) characteristics, which are fundamental to many fluorescent materials. mdpi.com

A notable application is the one-step, multicomponent synthesis of novel fluorophores, termed BOSPYR, from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. metu.edu.trrsc.org These boron-containing dyes absorb and emit light in the visible spectrum and are characterized by large Stokes shifts, a desirable property that minimizes self-absorption in fluorescent applications. metu.edu.trrsc.org The fluorescence of these materials can be sensitive to the environment, such as viscosity, opening possibilities for use as sensors. metu.edu.tr Furthermore, theoretical studies have been used to understand the emission mechanisms, identifying them as arising from locally-excited states. rsc.org The ability to construct such complex, photoactive molecules from readily accessible pyrrole and boronic acid precursors highlights the importance of these reagents in designing the next generation of advanced optical materials.

Table 3: Photophysical Properties of Materials Derived from Pyrrole and Boronic Acids
Material ClassKey PrecursorsAbsorption RangeEmission RangeKey Photophysical Property
BOSPYR FluorophoresBoronic acids, Salicylaldehydes, 2-Formylpyrrole hydrazonesVisible Region metu.edu.trrsc.orgVisible Region metu.edu.trrsc.orgLarge Stokes Shifts (2850–4930 cm⁻¹) metu.edu.trrsc.org
Peri-Substituted Acyl Pyrrolyl Naphthalenes1,8-Diaminonaphthalene, Pyrrole derivatives~350-450 nm mdpi.com~450-600 nm mdpi.comSolvatochromism due to Intramolecular Charge Transfer (ICT) mdpi.com
Amino-substituted fluorophores with boronic acidAnthracene (B1667546), Boronic AcidUV Region nih.govVisible Region nih.govFluorescence quenching/enhancement via Photoinduced Electron Transfer (PET) nih.gov

Advanced Research Topics and Methodologies

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of 2-pyrrolylboronic acid at a molecular level. These theoretical approaches provide insights that complement experimental findings and guide the design of new applications.

While specific theoretical modeling of this compound with insulin (B600854) is not extensively documented in the provided search results, the broader field of computational studies on boronic acid interactions with biological molecules is well-established. These studies often focus on understanding the binding of boronic acids to the active sites of proteins, such as enzymes. For instance, molecular dynamics (MD) simulations are employed to study the inhibition of enzymes like β-lactamase by boronic acids. nih.gov These simulations can elucidate the binding energies and interaction modes, which are crucial for designing more effective inhibitors. nih.gov The principles from these studies, which examine interactions with proteins and other biological macromolecules like carbohydrates and nucleic acids, can be extrapolated to understand potential interactions between this compound and insulin. cbsd.orgopentextbc.ca The key interaction would likely involve the boronic acid moiety forming covalent bonds with diol groups present on the biological molecule. nih.govnih.gov

Computational methods are instrumental in analyzing the reaction pathways and energetics of reactions involving this compound. For example, theoretical calculations can be used to study the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, in which this compound is a key reactant. researchgate.net These studies can help to understand factors that influence reaction outcomes, such as the tendency for deboronation or self-coupling. dur.ac.uk By modeling the transition states and intermediates, researchers can gain insights into the reaction kinetics and thermodynamics. This knowledge is valuable for optimizing reaction conditions to improve yields and selectivity.

The study of electron transfer and proton transfer is crucial for understanding the reactivity of this compound, particularly in the context of its use in sensors and catalysis. Computational studies can model how the electronic properties of the molecule change upon interaction with other species. researchgate.net For instance, the development of metal complexes with ligands capable of proton transfer is an active area of research for understanding proton-coupled electron transfer (PCET) mechanisms. researchgate.net While direct studies on this compound are not detailed, related research on other boronic acids and heterocyclic compounds provides a framework for such investigations. These studies often involve calculating redox potentials and pKa values to predict the behavior of the molecule in different chemical environments. researchgate.netvulcanchem.com

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions. irbbarcelona.orgunimi.it These simulations can model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and binding processes. ru.nlresearchgate.net For example, MD simulations can be used to study the dimerization of boronic acids in solution and the stability of different conformers. nih.gov In the context of drug design, MD simulations can help to understand the binding of boronic acid-based inhibitors to their target proteins. nih.gov These simulations provide a detailed picture of the interactions at the atomic level, which is essential for the rational design of new molecules with specific properties. irbbarcelona.org

Sensor Development

The ability of boronic acids to reversibly bind with diols forms the basis for their widespread use in the development of sensors, particularly for saccharides. nih.govnih.gov

The fundamental mechanism of saccharide sensing by boronic acids involves the formation of cyclic boronate esters with 1,2- or 1,3-diols present in saccharide molecules. nih.gov This interaction is often accompanied by a change in the physical or chemical properties of the sensor molecule, such as its fluorescence or color, allowing for the detection of the saccharide. nih.govmdpi.com

The binding affinity and selectivity of boronic acid-based sensors can be tuned by modifying their chemical structure. For example, the incorporation of a nitrogen atom near the boronic acid group can enhance its acidity and facilitate binding at physiological pH. nih.gov Furthermore, the use of multiple boronic acid moieties in a single sensor molecule can lead to cooperative binding and improved selectivity for specific saccharides like glucose. mdpi.comrsc.org

Several signaling mechanisms are employed in boronic acid-based saccharide sensors:

Photoinduced Electron Transfer (PET): In some fluorescent sensors, the binding of a saccharide to the boronic acid can modulate the efficiency of PET, leading to a change in fluorescence intensity. nih.gov

Intramolecular Charge Transfer (ICT): The electronic properties of the sensor molecule can be altered upon saccharide binding, resulting in a shift in the absorption or emission wavelength.

Indicator Displacement Assays: In these systems, a fluorescent indicator is initially bound to the boronic acid receptor. The addition of a saccharide displaces the indicator, causing a change in the fluorescence signal. mdpi.com

Aggregation-Induced Emission (AIE): Some sensors are designed to aggregate in the presence of saccharides, leading to an enhancement of their fluorescence.

Table 1: Research Findings on this compound and Related Compounds

Research AreaKey FindingCompound(s) StudiedReference
Computational Chemistry The stability of boronic acid dimers is influenced by hydrogen bonding and solvation effects.Boronic acid dimer nih.gov
Computational Chemistry The Lewis acidity of arylboronic acids can be modulated by substituents on the aromatic rings.2,6-diarylphenylboronic acids ru.nl
Reaction Mechanisms N-protection of this compound can prevent deboronation during Suzuki-Miyaura reactions.This compound, N-phenylsulfonyl protected this compound dur.ac.uk
Sensor Development The binding of saccharides to boronic acids forms the basis of fluorescent and colorimetric sensors.Various boronic acid derivatives nih.govmdpi.com
Sensor Development The use of multiple boronic acid moieties can enhance selectivity for specific saccharides.Diboronic acid-based sensors rsc.org

Boronic Acid-Based Sensors for Diols

The ability of boronic acids to reversibly bind with compounds containing 1,2- or 1,3-diol functionalities is a cornerstone of their application in chemical sensing. nih.govxmu.edu.cn This interaction involves the covalent formation of five- or six-membered cyclic boronate esters, a reaction that is typically favored in aqueous solutions under basic to neutral pH conditions. nih.govxmu.edu.cnmdpi.com this compound and its derivatives are integral to the design of these sensors. The binding event alters the electronic properties of the boronic acid moiety, which, when coupled with a reporter group (a fluorophore or chromophore), translates into a measurable signal. acs.orgsmolecule.com

The sensing mechanism often relies on modulating the fluorescence of an attached aromatic group, such as anthracene (B1667546) or pyrene (B120774). nih.govacs.org Key mechanisms for signal transduction include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.comacs.org

Photoinduced Electron Transfer (PET): In many sensor designs, a nitrogen atom is positioned near the boron atom. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the reporter group through PET. acs.org Upon binding a diol, the boron atom becomes more Lewis acidic, strengthening its interaction with the nitrogen. This interaction engages the nitrogen's lone pair, inhibiting the PET process and causing a significant increase in fluorescence intensity, effectively turning the sensor "on". acs.org

Intramolecular Charge Transfer (ICT): The electronic nature of the boron atom changes upon esterification with a diol. In its free, trigonal planar (sp2 hybridized) state, the boron atom can act as an electron acceptor. When it binds a diol, it converts to a tetrahedral (sp3 hybridized) state, losing its electron-accepting ability. mdpi.com In a fluorophore designed with appropriate donor and acceptor groups, this change in the boron's electronic character disrupts the ICT pathway, leading to a shift in the emission wavelength (either a blue or red shift) and a change in fluorescence intensity. mdpi.com

A significant challenge in this field is achieving selectivity for specific saccharides, particularly distinguishing D-glucose from D-fructose, as most monoboronic acids bind more strongly to fructose. nih.govbath.ac.uk Researchers have developed strategies to enhance glucose selectivity, such as designing diboronic acid receptors where the two boronic acid groups are spatially arranged to match the binding sites of glucose. mdpi.com One innovative approach utilized a pyrene-boronic acid derivative that formed amorphous 1:1 conjugates with D-fructose but highly ordered and fluorescent 2:1 conjugates with D-glucose, leveraging both the diol interaction and the aggregation properties of the pyrene units to achieve selectivity. bath.ac.uknih.gov

Table 1: Examples of Boronic Acid-Based Diol Sensing Mechanisms
Sensor TypeSensing MechanismAnalyte ExampleObserved SignalReference
Anthracene-based monoboronic acidPhotoinduced Electron Transfer (PET)General Diols/SaccharidesFluorescence "turn-on" acs.org
Stilbene-boronic acid derivativeIntramolecular Charge Transfer (ICT)SaccharidesEmission wavelength shift (blue or red) mdpi.com
Pyrene-boronic acid derivativeAggregation-Induced Emission & Stoichiometric SelectivityD-Glucose vs. D-FructoseFormation of fluorescent 2:1 (sensor:glucose) conjugates bath.ac.uknih.gov
Peptide-linked diboronic acidSpecific spatial recognitionSialyl Lewis XHigh-specificity fluorescence labeling nih.govbath.ac.uk

Dual-Mode Sensing Events

To enhance the reliability and information richness of sensor data, researchers have developed dual-mode sensors that provide two distinct and correlated signals upon analyte binding. xmu.edu.cn These systems can combine different analytical techniques, such as fluorescence and colorimetry, or fluorescence and surface plasmon resonance (SPR), offering a more robust detection platform compared to single-signal sensors. xmu.edu.cnnih.gov

A model dual-mode sensing system was demonstrated using a gold surface functionalized with a boronic acid receptor. xmu.edu.cn In this setup, the binding of a quencher-appended diol analyte resulted in two simultaneous and measurable changes: an increase in the SPR signal due to the change in refractive index at the surface and a concurrent decrease in fluorescence as the quencher was brought into proximity with the surface-bound fluorophore. xmu.edu.cn This dual response provides an internal validation of the sensing event.

Colorimetric sensing, often combined with fluorometry, offers the advantage of visual detection without the need for sophisticated instrumentation. Boronic acid-substituted azobenzene (B91143) dyes are a prominent example. mdpi.com The binding of a saccharide to the boronic acid moiety disrupts the internal coordination (e.g., a B-N dative bond) within the dye molecule, leading to a distinct color change. mdpi.com This can be paired with a fluorescent component to create a sensor that reports analyte concentration through both a visible color shift and a change in fluorescence intensity.

Table 2: Principles of Dual-Mode Boronic Acid Sensors
Sensing ModesPrincipleExample SystemAnalyte TypeReference
Fluorescence & Surface Plasmon Resonance (SPR)Analyte binding to a functionalized gold surface alters both the local refractive index (SPR signal) and the distance to a quencher/fluorophore.Boronic acid receptor on a gold surface.Quencher-appended diols xmu.edu.cn
Colorimetric & FluorometricAnalyte binding induces a change in a chromophore (e.g., azobenzene) and simultaneously affects an independent or integrated fluorophore.Boronic acid-substituted azobenzenes.Saccharides (e.g., glucose) mdpi.com
Electrochemical & OpticalBinding event at an electrode surface alters both the electrochemical response (current/potential) and an optical property (fluorescence/color).Boronic acid-functionalized electrodes.Catecholamines, Glycoproteins xmu.edu.cnrsc.org

Separation Tools Utilizing Boronic Acid Interactions

The reversible, pH-dependent interaction between boronic acids and diols is the foundation for boronate affinity chromatography (BAC), a powerful technique for the separation and purification of diol-containing biomolecules. amerigoscientific.comresearchgate.netresearchgate.net This method is widely used for compounds such as glycoproteins, nucleosides, nucleotides, and saccharides. amerigoscientific.comresearchgate.net

The principle of BAC is straightforward. A boronic acid ligand, such as a derivative of phenylboronic acid or a heterocyclic boronic acid, is immobilized onto a solid support matrix (e.g., agarose (B213101) or silica). researchgate.netnih.gov Under alkaline conditions (typically pH ≥ pKa of the boronic acid), the boronic acid is in its anionic, tetrahedral boronate form, which readily binds to cis-diol groups on target molecules to form stable cyclic esters. amerigoscientific.comresearchgate.net Molecules without the diol functionality pass through the column. The captured molecules can then be eluted by lowering the pH of the mobile phase. researchgate.net The acidic conditions cause the boronate ester to hydrolyze, releasing the purified biomolecule from the support. amerigoscientific.com

The effectiveness of BAC depends heavily on the pKa of the immobilized boronic acid ligand. researchgate.netnih.gov For biological applications, it is desirable to have ligands with lower pKa values to allow for strong binding at or near physiological pH (around 7.4). researchgate.net Strategies to lower the pKa include introducing electron-withdrawing groups on the phenyl ring or utilizing specific intramolecular coordination, such as in Wulff-type boronic acids. researchgate.net Heterocyclic boronic acids like this compound can also offer different electronic properties that influence their pKa and binding characteristics. researchgate.net

Table 3: Components and Principles of Boronate Affinity Chromatography (BAC)
ComponentFunction/DescriptionKey ConsiderationsReference
Stationary PhaseAn inert solid support (e.g., agarose, silica, polymer monoliths) to which the boronic acid ligand is covalently attached.Porosity, chemical stability, flow characteristics. amerigoscientific.comresearchgate.net
Boronic Acid LigandThe active component that reversibly binds to cis-diols (e.g., aminophenylboronic acid).pKa value, binding affinity and selectivity, stability. researchgate.netnih.gov
Binding BufferA buffer with a pH typically above the pKa of the boronic acid to promote the formation of the anionic boronate and facilitate binding.pH, ionic strength. researchgate.net
Elution BufferAn acidic buffer (or a solution containing a competing diol like sorbitol) that disrupts the boronate-diol interaction and releases the target molecule.pH, concentration of competing agent. researchgate.netresearchgate.net
Target AnalytesBiomolecules containing accessible cis-1,2- or 1,3-diol groups.Glycoproteins, ribonucleosides, catecholamines, saccharides. amerigoscientific.comresearchgate.netresearchgate.net

Strategies for Enhanced Stability and Reactivity in Diverse Media

A significant challenge in the application of this compound and other electron-rich heteroaryl boronic acids is their inherent instability. dur.ac.ukresearchgate.net They are particularly prone to protodeboronation, a process where the C-B bond is cleaved, especially under the basic aqueous conditions often used in Suzuki-Miyaura cross-coupling reactions. dur.ac.ukresearchgate.net This instability can lead to low yields and the formation of undesired homocoupled byproducts. dur.ac.uk To overcome these limitations, several strategies have been developed to enhance stability and control reactivity.

N-Protecting Groups: One of the most common and effective strategies is the protection of the pyrrole (B145914) nitrogen. The N-(tert-butoxycarbonyl) group (N-Boc) is frequently used. researchgate.netnih.gov This group is electron-withdrawing, which reduces the electron density of the pyrrole ring, making the C-B bond less susceptible to cleavage. researchgate.net The N-Boc protected this compound is significantly more stable and often provides better yields in coupling reactions. researchgate.net

Formation of Stable Boronate Esters: Converting the boronic acid to a more stable boronate ester is another powerful approach. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and water-stable crystalline solids that are compatible with various reaction conditions, including chromatography. researchgate.net The MIDA ligand protects the boron center from degradation. The free boronic acid can be released slowly in situ under specific basic hydrolysis conditions, allowing it to participate in a subsequent cross-coupling reaction. researchgate.net This "slow release" strategy minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thus suppressing decomposition pathways. researchgate.net

Optimization of Reaction Conditions: The choice of base, solvent, and catalyst ligand is crucial for reactions involving unstable boronic acids. dur.ac.ukresearchgate.net For instance, in Suzuki-Miyaura couplings, using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or mixed base systems can sometimes preserve the integrity of the boronic acid. researchgate.net The use of specific phosphine (B1218219) ligands can also minimize side reactions, such as aryl-aryl exchange between the ligand and the boronic acid. researchgate.net Running reactions in non-aqueous or biphasic systems can also limit hydrolytic decomposition. xmu.edu.cn

Table 4: Comparison of Stability and Reactivity Strategies for this compound
Derivative/StrategyKey FeatureAdvantageLimitationReference
Unprotected this compoundSimplest form.Directly available.Prone to protodeboronation and self-coupling, especially under basic conditions. dur.ac.uk
N-Boc-2-pyrrolylboronic acidElectron-withdrawing group on the pyrrole nitrogen.Increased stability against deboronation, leading to higher yields in coupling reactions.Requires additional synthesis and deprotection steps. researchgate.netnih.gov
N-Methyliminodiacetic acid (MIDA) boronateForms a highly stable, crystalline adduct with the boron atom.Exceptionally stable to air, water, and chromatography. Allows for slow, controlled release of the boronic acid.Requires specific conditions for the final deprotection/release step. researchgate.net
Optimized Reaction ConditionsCareful selection of base, solvent, and ligands.Can improve yields and reduce byproducts without modifying the boronic acid itself.Conditions are often substrate-specific and require extensive optimization. dur.ac.ukresearchgate.net

Emerging Research Directions and Future Perspectives

The unique properties of this compound and its derivatives continue to fuel new research avenues in sensing, materials science, and synthetic chemistry. The field is moving beyond simple detection towards the creation of more complex and functional systems.

Advanced Sensing Platforms: Future research is focused on developing highly selective and sensitive sensors for complex biological analytes beyond simple saccharides, such as specific glycoproteins that act as disease biomarkers. nih.govresearchgate.netrsc.org There is a growing interest in designing "smart" probes that can function within the complex environment of living cells. acs.org This includes near-infrared (NIR) fluorescent sensors, which are advantageous for biological imaging due to lower autofluorescence from tissues. acs.org The integration of this compound into multi-component sensor arrays, which can generate a unique "fingerprint" response for different analytes, is another promising direction. nih.gov

Functional Materials: Boronic acids are being incorporated into "intelligent" materials, particularly hydrogels. bath.ac.uknih.gov These materials can exhibit stimulus-responsive behavior; for example, a hydrogel functionalized with boronic acids can swell or shrink in response to changes in glucose concentration. bath.ac.ukresearchgate.net This opens up possibilities for creating closed-loop systems, although therapeutic applications are beyond the scope of this article. The reversible nature of the boronate ester bond also lends itself to the development of self-healing materials. nih.gov

Catalysis and Synthesis: There is ongoing research into developing more robust and versatile synthetic methods that utilize pyrrolylboronic acids. This includes designing new protecting groups and stable boronate esters that are easier to handle and have more efficient release mechanisms. researchgate.net The development of novel catalytic systems that are more tolerant of functional groups and less prone to side reactions will expand the synthetic utility of these building blocks, enabling the construction of complex pyrrole-containing molecules for pharmaceutical and materials applications. nih.gov The exploration of dynamic covalent chemistry using iminoboronates and other reversible boronate esters is an emerging field with applications in supramolecular chemistry and adaptable materials. rsc.org

Q & A

Q. Methodological Example :

Step Conditions Yield Reference
Protection of pyrroleBoc₂O, DMAP, CH₂Cl₂, 0°C → RT85%Adapted from
BoronationB₂Pin₂, Pd(dppf)Cl₂, KOAc, DMF, 80°C60-70%Adapted from

How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Advanced Research Question
Contradictions in reactivity data often stem from variations in synthetic conditions or impurities. To address this:

Reproduce literature methods : Verify purity of starting materials (≥97% by HPLC) and replicate reaction parameters (temperature, solvent ratios) .

Control experiments : Test if trace water or oxygen affects outcomes (common in boronic acid chemistry) .

Cross-validate with spectroscopic data : Compare NMR shifts (e.g., δ ~7 ppm for boronic acid protons) and IR peaks (B-O stretching ~1340 cm⁻¹) across studies .

Case Study :
A study found discrepancies in Suzuki coupling yields for this compound. Re-evaluation revealed that using degassed solvents improved yields by 15%, suggesting oxygen sensitivity as a confounding factor .

What advanced characterization techniques are critical for confirming the structure of this compound?

Basic Research Question
Beyond standard NMR and IR:

  • X-ray crystallography : Resolves boronic acid dimerization patterns (common in solid state) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₆BNO₂: calc. 124.0525) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .

Methodological Note : For ambiguous cases, combine ¹¹B NMR (δ ~30 ppm for boronic acids) with heteronuclear coupling experiments .

How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

Advanced Research Question
Use a design-of-experiments (DoE) approach:

Variables : Catalyst loading (0.5-5 mol%), base (K₂CO₃ vs. Cs₂CO₃), solvent (THF vs. dioxane).

Response surface modeling : Identify interactions between variables (e.g., high base concentration may deprotect pyrrole prematurely) .

Scale-up validation : Test optimized conditions at 1 mmol → 10 mmol to assess reproducibility .

Q. Example Optimization Table :

Catalyst Base Solvent Yield
Pd(PPh₃)₄K₂CO₃THF62%
PdCl₂(dtbpf)Cs₂CO₃Dioxane78%

What strategies mitigate the instability of this compound in aqueous environments?

Advanced Research Question
Instability arises from hydrolysis of the boronic acid group. Solutions include:

  • Lyophilization : Store as a dry powder under inert gas .
  • Coordination with diols : Add mannitol or pinacol to stabilize via boronate ester formation .
  • Protic solvent avoidance : Use anhydrous DCM or toluene for reactions .

Q. Data Insight :

Additive Half-life (pH 7.4)
None2.3 hours
Pinacol (1 eq)8.1 hours

How can computational methods aid in predicting the reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) calculations predict:

  • Electrophilicity : Fukui indices identify reactive sites on the pyrrole ring .
  • Transition states : Simulate Suzuki coupling barriers to guide catalyst selection .
  • Solvent effects : COSMO-RS models optimize solvent polarity for solubility .

Validation : Compare computed NMR shifts (<±0.5 ppm deviation) with experimental data .

What are the ethical and safety considerations for handling this compound?

Basic Research Question

  • Toxicity screening : Follow OECD guidelines for acute toxicity assays (e.g., LD50 in rodents) .
  • Waste disposal : Neutralize boronic acids with excess sodium bicarbonate before disposal .
  • Documentation : Maintain lab notebooks with detailed safety protocols, per institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.